molecular formula C12H18N2O4 B12796355 2-(4,5-dimethoxy-2-nitrophenyl)-N,N-dimethylethanamine CAS No. 57267-14-8

2-(4,5-dimethoxy-2-nitrophenyl)-N,N-dimethylethanamine

Cat. No.: B12796355
CAS No.: 57267-14-8
M. Wt: 254.28 g/mol
InChI Key: AGJIISHBPPNMSE-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-nitrophenyl)-N,N-dimethylethanamine is a chemical compound known for its unique structure and properties It features a phenyl ring substituted with two methoxy groups and a nitro group, along with an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)-N,N-dimethylethanamine typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxy-2-nitrobenzaldehyde, which is then subjected to reductive amination with N,N-dimethylethanamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-2-nitrophenyl)-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Lithium aluminum hydride, hydrogen gas with palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: 2-(4,5-dimethoxy-2-aminophenyl)-N,N-dimethylethanamine.

    Oxidation: this compound oxide.

    Substitution: 2-(4,5-dimethoxy-2-substituted phenyl)-N,N-dimethylethanamine.

Scientific Research Applications

2-(4,5-Dimethoxy-2-nitrophenyl)-N,N-dimethylethanamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: Similar structure but with a nitrile group instead of an ethanamine chain.

    4,5-Dimethoxy-2-nitrophenylacetic acid: Contains a carboxylic acid group instead of an ethanamine chain.

Uniqueness

2-(4,5-Dimethoxy-2-nitrophenyl)-N,N-dimethylethanamine is unique due to its combination of methoxy, nitro, and ethanamine groups, which confer distinct chemical and biological properties

Properties

CAS No.

57267-14-8

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)-N,N-dimethylethanamine

InChI

InChI=1S/C12H18N2O4/c1-13(2)6-5-9-7-11(17-3)12(18-4)8-10(9)14(15)16/h7-8H,5-6H2,1-4H3

InChI Key

AGJIISHBPPNMSE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC

Origin of Product

United States

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